molecular formula C14H16Cl2OSi2 B1581840 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane CAS No. 3582-72-7

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Cat. No. B1581840
CAS RN: 3582-72-7
M. Wt: 327.3 g/mol
InChI Key: AUWRUFAJYVQXSH-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a chemical compound with the molecular formula C14H16Cl2OSi2 . Its IUPAC name is chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane .


Molecular Structure Analysis

The molecular weight of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is 327.35 . The molecular structure can be found in the MOL file with the MDL Number MFCD00018087 .


Physical And Chemical Properties Analysis

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane has a melting point of less than 0°C and a boiling point of 158°C . It has a density of 1.153 and a refractive index of 1.5318 . It also has a flash point of 165°C . It reacts rapidly with moisture, water, and protic solvents .

Scientific Research Applications

  • Preparation of Siloxane-containing Polyamides : Takiguchi et al. (1979) described the preparation of 1,3-Bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyldisiloxane and its reaction with abietic acid to form a siloxane-containing polyamide through a conventional salt fusion technique (Takiguchi, Amagai, & Kawabata, 1979).

  • Syntheses and Structural Analyses of 1,3-Diphenyldisiloxanes : Seto et al. (2003) conducted studies on the synthesis of novel 1,3-diphenyldisiloxanes and their structural analysis using single crystal X-ray diffraction, providing insights into the molecular structure of these compounds (Seto et al., 2003).

  • Synthesis and Crystal Structure of Disiloxane-1,3-diols : Research by Suyama et al. (2007) focused on the synthesis of disiloxane-1,3-diols and their crystal structure, revealing their potential as building blocks for ladder oligosilsesquioxanes, indicating their stability and solubility characteristics (Suyama, Nakatsuka, Gunji, & Abe, 2007).

  • Scalable Synthesis of Hydrido-Disiloxanes : Buonomo, Eiden, and Aldrich (2018) reported a simple, one-pot, high-yielding synthesis of 1,3-diphenyldisiloxane, demonstrating an efficient and scalable mechano-chemical procedure for preparing hydrido-disiloxanes from commercially available silanes (Buonomo, Eiden, & Aldrich, 2018).

  • Preparation of Organosilicon Compounds : Research from the 1960s to the 1970s, including work by Jarvie et al. (1969), Devine et al. (1975), and others, explored the preparation and properties of various organosilicon compounds, contributing to the understanding of their synthesis, reactions, and potential applications in different fields of chemistry (Jarvie, Holt, Homer, & Hickton, 1969), (Devine, Griffin, Haszeldine, Newlands, & Tipping, 1975).

  • Optically Active Polysiloxanes : Research by Oishi and Kawakami (2000) demonstrated the polycondensation reactions of optically active siloxanes, emphasizing the stereoregularity and optical activity of the resulting polysiloxanes, which could have implications in material science and polymer chemistry (Oishi & Kawakami, 2000).

  • Block Copolymers and Polycondensation Reactions : Mukbaniani et al. (2002, 2006) explored the preparation of block copolymers through polycondensation reactions, providing insights into their properties and potential applications in polymer science (Mukbaniani et al., 2002), (Mukbaniani et al., 2006).

Safety And Hazards

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is classified as a dangerous good for transport and may be subject to additional shipping charges . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors and washing hands thoroughly after handling .

properties

IUPAC Name

chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2OSi2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWRUFAJYVQXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(O[Si](C)(C2=CC=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883991
Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

CAS RN

3582-72-7
Record name 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Record name 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
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Synthesis routes and methods

Procedure details

Methylphenyl dichlorosilane (765 g; 4.0 mol.) and the same amount of diethyl ether were introduced into a four-necked flask of 2 liters volume equipped with a stirring machine, a reflux condenser, a thermometer and a dropping funnel, followed by stirring the mixture, dropwise adding 36 g (2.0 mol.) of water through the dropping funnel over five hours under nitrogen atmosphere, and then refluxing the mixture for an additional three hours. After refluxing the mixture, ether was distilled off and the starting material, methylphenyl dichlorosilane (184 g; 0.96 mol.) was recovered by distilling the reaction mixture in vacuo to obtain 220 g (0.67 mol.) of 1,3-dimethyl-1,3-diphenyl dichlorodisiloxane. Boiling Point=135°-138° C./2 mmHg.
Quantity
765 g
Type
reactant
Reaction Step One
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Reaction Step One
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Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
184 g
Type
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Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 2
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 3
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 4
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 5
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 6
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Q & A

Q1: What is the significance of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane in organosilicon chemistry?

A1: 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane serves as a valuable precursor in synthesizing organosilicon polymers with phenylenesiloxane units []. These polymers often exhibit desirable properties like high thermal stability and unique optical characteristics, making them attractive for various applications.

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